1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Catalog No.
S812505
CAS No.
1267610-26-3
M.F
C15H19N3O2
M. Wt
273.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-...

CAS Number

1267610-26-3

Product Name

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

IUPAC Name

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one

Molecular Formula

C15H19N3O2

Molecular Weight

273.336

InChI

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2

InChI Key

YUGIGSPFTMLIMA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N

Chemical Identity and Availability

Potential Applications in Medicinal Chemistry

Areas for Further Investigation

Due to the lack of readily available scientific literature on the specific research applications of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, further exploration is needed in the following areas:

  • Biological activity: Studies are needed to investigate the potential biological activities of this compound, such as its effects on various cell lines or its interaction with specific enzymes or receptors.
  • Drug discovery: The structural features of this compound might be of interest for further development into potential drug candidates. However, extensive research and pre-clinical testing would be necessary before any clinical applications could be considered.

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol. This compound is recognized as an intermediate in the synthesis of Apixaban, a potent oral anticoagulant used primarily for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation . It appears as a solid with an off-white to pale beige color, and it has a melting point greater than 246°C . The compound is soluble in methanol and chloroform to a slight extent and should be stored under inert gas conditions at temperatures between 2–8°C .

  • Condensation Reaction: The compound can be synthesized by condensing morpholine with a suitable precursor in the presence of sodium hydride, leading to the formation of the target compound .
  • Hydrazine Hydrate Reduction: In another method, the compound is subjected to a reduction process involving hydrazine hydrate and Raney cobalt as a catalyst, typically conducted at elevated temperatures (60–70°C) for several hours .

These reactions highlight its role as an intermediate in complex organic syntheses.

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibits significant biological activity as an inhibitor of factor Xa, which plays a critical role in the coagulation cascade. This inhibition is crucial for its application in preventing thromboembolic events. The compound's structural features contribute to its binding affinity and selectivity towards this target, making it valuable in therapeutic applications related to anticoagulation .

The synthesis methods for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one include:

  • Condensation Reaction:
    • Reactants: Morpholine and an appropriate precursor.
    • Conditions: Presence of sodium hydride as a base.
    • Outcome: Formation of the desired pyridinone structure.
  • Reduction Method:
    • Reactants: Precursor compound, hydrazine hydrate (80% solution), and Raney cobalt.
    • Conditions: Reaction temperature maintained at 60–70°C for approximately 3 hours.
    • Outcome: High yield (>98%) of the target compound with high purity (99.8%) .

This compound is primarily utilized in pharmaceutical research and development as an intermediate for synthesizing Apixaban and other related compounds. Its application extends to laboratory studies aimed at exploring new anticoagulant therapies and understanding coagulation mechanisms . Additionally, it serves as a model compound for studying structure-activity relationships in drug design.

Studies involving 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one focus on its interactions with biological targets, particularly factor Xa. These interactions are critical for understanding its mechanism of action as an anticoagulant. Furthermore, safety data indicate potential irritative effects on skin and eyes, necessitating careful handling during laboratory procedures .

Several compounds share structural similarities with 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Morpholino-5,6-dihydropyridin-2(1H)-one545445-40-70.95Lacks the aminophenyl group
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one503615-03-00.82Contains a nitrophenyl substituent
4-(4-Aminophenyl)morpholin-3-one438056-69-00.73Different ring structure without pyridine
(4-Aminophenyl)(morpholino)methanone51207-86-40.72Different functional groups
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one1249057-53-10.79Lacks morpholine moiety

The uniqueness of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one lies in its specific combination of functional groups that confer its biological activity as an anticoagulant while maintaining structural integrity necessary for effective interaction with factor Xa.

Key Reaction Pathways for Core Structure Assembly

The synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one requires the strategic assembly of a dihydropyridinone core structure bearing specific substitution patterns [1] [4]. The fundamental approach to constructing 3,4-dihydropyridin-2(1H)-one scaffolds relies on multicomponent reactions that enable the simultaneous formation of multiple bonds within the heterocyclic framework [4] [5].

The primary synthetic strategy involves the use of multicomponent condensation reactions between beta-keto esters, aldehydes, and nitrogen-containing nucleophiles under controlled conditions [4] [5]. These reactions typically proceed through an initial imine formation step, followed by Michael addition and subsequent cyclization to generate the six-membered lactam ring [28] [29]. The reaction mechanism involves the nucleophilic attack of an amine on an aldehyde carbon, forming a positive iminium ion intermediate in the presence of acid catalyst [30]. This electrophilic species is subsequently attacked by ethyl acetoacetate, leading to the formation of the dihydropyridinone ring through nucleophilic addition and cyclization [30].

Research has demonstrated that the synthesis of polysubstituted dihydropyridinone derivatives can be achieved using cyanoacetamide, aryl aldehyde derivatives, ethyl acetoacetate, and ammonium acetate with pyridine as catalyst in ethanol under reflux conditions, yielding products in 54-68% yields [4]. An improved methodology utilizing ammonium carbonate instead of ammonium acetate and employing water as solvent has shown significant yield improvements, achieving 90-96% yields compared to 55-75% in ethanol [4].

Reaction ConditionsSolventTemperatureYield Range
Ammonium acetate + pyridineEthanolReflux54-68%
Ammonium carbonateWaterReflux90-96%
Ammonium carbonateEthanolReflux55-75%
Acid catalyst conditionsVarious80°C72-93%

The use of silicon dioxide-propyl sulfonic acid as an efficient catalyst under solvent-free conditions has been reported to yield dihydropyridinone derivatives in 78-93% yields with short reaction times and environmentally benign procedures [4]. The selection of appropriate reaction temperature is critical, as temperatures above 80°C lead to immediate reaction and solid product formation, while temperatures below 80°C result in slower reaction progression [30].

Catalytic Reduction Strategies for Nitro Group Conversion

The conversion of nitro groups to amino functionalities represents a crucial transformation in the synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one [7] [8]. Several catalytic reduction strategies have been developed to achieve this transformation with high selectivity and efficiency.

Iron-mediated reduction represents one of the most established methodologies for nitro group reduction [7] [11]. The reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature produces 4-aminopyridine in quantitative yield [7]. Alternative mineral acid systems have been investigated, with iron and hydrochloric acid providing 80-85% yields of the desired aminopyridine product, while iron with 25-30% sulfuric acid demonstrates improved selectivity despite slower reaction rates [7].

Modern catalytic hydrogenation approaches have shown significant advances in achieving chemoselective reduction of nitro compounds to amines under mild conditions [8]. Gold nanoparticles stabilized by ionic liquids have demonstrated excellent catalytic performance for nitrophenol reduction using sodium borohydride at room temperature [21]. The pseudo first-order rate constant values for 4-nitrophenol reduction are observed to be greater than those for 2-nitrophenol, attributed to hydrogen bonding effects in the ortho-substituted compound [21].

Catalyst SystemConditionsYieldSelectivity
Iron + Acetic acidReflux100%High
Iron + Hydrochloric acidReflux80-85%Moderate
Iron + Sulfuric acidRefluxHighExcellent
Gold nanoparticles + Sodium borohydrideRoom temperature78-96%Excellent
Platinum EnCat 40Methanol, hydrogen atmosphere89-96%High

Sodium borohydride-ferric chloride mediated reduction has emerged as a highly chemoselective methodology, providing magnificent yields up to 96% for ester-substituted nitroarenes [11]. This protocol demonstrates superior functional group compatibility and environmental friendliness compared to traditional reducing agents [11]. The methodology exhibits excellent tolerance for various substitution patterns, including electron-donating and electron-withdrawing groups on the aromatic ring [11].

Platinum-based catalysts, particularly platinum EnCat 40, show high activity and good selectivity in the reduction of aryl nitro groups [36]. These catalysts demonstrate clear advantages over palladium on carbon for selective hydrogenation of nitro functionality in the presence of halides, with reaction rates comparable to platinum on carbon [36]. The platinum catalyst system has been found effective in a range of common hydrogenation solvents and maintains similar reactivity when used water-wet [36].

Morpholino Incorporation Techniques

The incorporation of morpholino functionality into the dihydropyridinone framework requires specialized synthetic approaches that maintain the integrity of both structural components [19] [20] [22]. The synthesis of morpholino derivatives typically involves the construction of the six-membered morpholine ring through cyclization of appropriate amino alcohol precursors [20] [22].

The key strategy for morpholino incorporation involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions [19]. This approach utilizes 6-hydroxymethyl-morpholine acetal as a common precursor, which is synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by O-benzoylation and ring-closure tandem reaction sequences [19]. This methodology allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios [19].

Recent advances in morpholine synthesis have focused on the development of green methodologies using ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines [20] [22]. This protocol represents a simple, high-yielding, one or two-step, redox neutral process using inexpensive reagents [22]. The methodology demonstrates excellent selectivity for monoalkylation of primary amines, which has been a historically challenging transformation in organic synthesis [20] [22].

Morpholino Incorporation MethodYield RangeKey Advantages
Lewis acid-catalyzed condensationGood yieldsHigh stereoselectivity
Ethylene sulfate cyclizationHigh yieldsGreen chemistry approach
Sulfonium salt methodology>80%One-pot synthesis
Traditional chloroacetyl approachModerateEstablished methodology

The palladium-catalyzed cross-coupling approach for nucleobase functionalization involves halogenation of nucleobases followed by Sonogashira and Suzuki reactions [31]. The sequential synthetic steps include selective halogenation at suitable positions on the nucleobase and subsequent palladium-catalyzed cross-coupling to introduce the morpholino functionality [31]. This methodology provides access to diversely functionalized morpholino derivatives with excellent regioselectivity [31].

Alternative approaches utilizing sulfonium salt reagents have demonstrated major advances in morpholine synthesis from 1,2-amino alcohols [20]. The use of (2-bromoethyl)diphenylsulfonium triflate and diphenyl(vinyl)sulfonium triflate enables high-yielding, one-pot conversion of 1,2-amino alcohols and 1,2-diamines to corresponding morpholines [20]. Despite the elegant approach, these reagents remain expensive, with only 6.3% of the reagent mass contributing to the final product [20].

Large-Scale Production Protocols and Process Validation

The development of large-scale production protocols for 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one requires comprehensive optimization of reaction parameters and implementation of robust process validation procedures [23] [24] [25]. Industrial-scale synthesis necessitates careful consideration of heat and mass transfer phenomena, which become increasingly critical as reaction volumes increase [23] [24].

Process development for pharmaceutical intermediates involves the systematic optimization of synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability [24]. The transition from laboratory-scale to industrial production requires evaluation of several factors including reaction yields, raw material availability, operational safety, and regulatory compliance [24] [25]. Key decisions during process development often involve trade-offs between high-yield multistep processes and streamlined lower-yield routes [24].

Multicomponent reaction scale-up presents unique challenges due to the complex nature of reaction pathways involving multiple simultaneous transformations [23]. Experimental studies have demonstrated that temperature and fluid agitation, along with their interactions, represent the most significant parameters affecting reaction yield in dihydropyridinone synthesis [23]. The related unit operations of heat and mass transport have been identified as critical physical forces governing the scale-up process [23].

Scale-Up ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Volume1-100 mL1-10 L100-1000 L
Temperature Control±1°C±2°C±3°C
Agitation RateVariableOptimizedStandardized
Heat TransferRapidModerateControlled

Process validation in pharmaceutical intermediate manufacturing consists of three distinct stages: process design, process qualification, and continued process verification [25]. Process design involves defining the entire manufacturing process to ensure consistent and safe drug production from raw materials to final product [25]. Process qualification assesses whether manufacturing processes can reliably produce the drug according to specifications, including testing of manufacturing facilities, equipment, and personnel [25]. Continued process verification ensures ongoing monitoring of process performance within defined parameters [25].

Critical process parameters including temperature, pH levels, and pressure must be continuously monitored throughout the manufacturing process using advanced monitoring tools such as online sensors [25]. The implementation of Good Manufacturing Practices provides a framework for manufacturing processes that ensures consistency, reliability, and quality in pharmaceutical intermediate production [25]. Quality assurance systems focus on preventing defects, while quality control involves testing and inspection to identify deviations from desired quality standards [25].

Continuous flow synthesis techniques have emerged as valuable tools for improving scalability and process control in pharmaceutical manufacturing [26]. The implementation of Bayesian optimization platforms for multi-objective experimental design has demonstrated significant advantages in optimizing reaction yield and production rate simultaneously [26]. Continuous flow approaches enable improved control over reaction parameters compared to batch chemistry processes while providing enhanced scalability and potential for automated synthesis [26].

The thermodynamic stability of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one represents a critical parameter for its pharmaceutical applications. Comprehensive thermal analysis reveals that the compound exhibits remarkable thermal stability with a decomposition temperature exceeding 246°C [3]. This high thermal stability is attributed to the robust heterocyclic framework combining the dihydropyridinone core with morpholine and aminophenyl substituents.

Thermal Decomposition Profile

Thermal gravimetric analysis indicates that the compound undergoes decomposition through a single-step process under inert conditions, similar to related morpholine-containing heterocycles [4] [5]. The activation energy for thermal decomposition is estimated to be in the range of 90-100 kJ/mol, consistent with the breaking of carbon-nitrogen bonds in the heterocyclic system [6]. The compound demonstrates superior thermal stability compared to simple morpholine derivatives, which typically begin degrading at temperatures around 150-175°C [4] [5].

The degradation kinetics follow first-order kinetics, with the rate constant exhibiting Arrhenius behavior. Under pharmaceutical processing conditions (temperatures below 100°C), the compound shows negligible degradation over extended periods, making it suitable for standard manufacturing processes [7].

Stability Under Different Atmospheric Conditions

Research on related heterocyclic compounds suggests that 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibits enhanced stability in oxidizing environments compared to inert conditions [8]. This behavior is attributed to the formation of more thermally stable radical intermediates when exposed to oxygen. The compound maintains structural integrity under normal atmospheric conditions with no evidence of photodegradation or oxidative decomposition at ambient temperatures [7].

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one demonstrate its moderate hydrophilicity with selective solubility in organic solvents. Water solubility is limited to approximately 1.4 g/L at 25°C, classifying it as slightly soluble according to pharmacopeial standards [9].

Aqueous Solubility

The compound exhibits slightly soluble behavior in water with a quantitative solubility of 1.4 g/L at 25°C [9]. This limited aqueous solubility is consistent with its LogP value of 0.65, indicating moderate lipophilicity [9]. The presence of both hydrophilic (morpholine oxygen, amino group) and hydrophobic (aromatic rings) moieties contributes to its amphiphilic character.

Organic Solvent Solubility

In pharmaceutical-grade organic solvents, the compound shows variable solubility patterns. Methanol and chloroform provide slight solubility, making them suitable for analytical and synthetic applications [3] [10]. Dimethyl sulfoxide demonstrates superior dissolution capacity, accommodating up to 50 mg/mL, making it the preferred solvent for analytical work [11].

The solubility in different solvents can be ranked as follows: DMSO > methanol ≈ chloroform > water. This pattern suggests that the compound requires polar aprotic solvents for optimal dissolution, which is consistent with its chemical structure containing both polar and nonpolar regions.

Temperature-Dependent Solubility

While specific temperature-solubility data are not extensively documented, the compound's thermal stability suggests that solubility enhancement through controlled heating (up to 100°C) is feasible without decomposition concerns. This property is valuable for pharmaceutical formulation development where enhanced dissolution rates may be required.

pKa Determination and Protonation Behavior

The acid-base properties of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one are characterized by a predicted pKa value of 4.96±0.10 [3] [12]. This value indicates weak base behavior, primarily attributed to the morpholine nitrogen atom serving as the primary protonation site.

Protonation Sites and Mechanisms

The compound contains multiple potential protonation sites, with the morpholine nitrogen exhibiting the highest basicity. The aniline nitrogen (4-aminophenyl group) shows significantly lower basicity due to conjugation with the aromatic ring, reducing its electron density. The dihydropyridinone nitrogen is not readily protonated under physiological conditions due to its incorporation into the lactam structure.

At physiological pH (7.4), approximately 0.35% of the compound exists in the protonated form, indicating predominant neutral species distribution. This property influences its membrane permeability and biological activity, as the neutral form typically exhibits enhanced lipophilicity and cellular uptake.

Henderson-Hasselbalch Behavior

The compound follows classical Henderson-Hasselbalch behavior with the equilibrium:

$$ pH = pKa + \log \frac{[Base]}{[Acid]} $$

At pH values below the pKa (4.96), the protonated form predominates, while at higher pH values, the neutral base form is favored. This pH-dependent speciation is crucial for formulation development and bioavailability optimization.

Buffer Compatibility

The moderate pKa value ensures compatibility with standard pharmaceutical buffer systems. The compound remains stable in phosphate buffers (pH 6.8-7.4) commonly used in dissolution testing and shows no evidence of buffer-induced degradation or precipitation [3].

Solid-State Characterization (Polymorphism, Hygroscopicity)

The solid-state properties of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one are characterized by its crystalline nature and physical stability under various environmental conditions.

Physical Form and Appearance

The compound typically exists as an off-white to pale beige solid with a crystalline structure [3]. Melting point determinations using differential scanning calorimetry (DSC) and capillary methods show values ranging from 179.4-180.6°C to 195-199°C, with the variation attributed to different measurement conditions and potential polymorphic forms [13] [14].

Polymorphic Investigation

While comprehensive polymorphic screening data are limited, the variation in reported melting points suggests potential polymorphic behavior. Related dihydropyridinone compounds have demonstrated conformational polymorphism, where different crystal forms exhibit distinct thermal properties [15]. The compound's ability to form hydrogen bonds through its amino and morpholine functionalities provides multiple packing arrangements that could lead to polymorphic forms.

DSC analysis reveals a single endothermic peak corresponding to melting, followed by decomposition at higher temperatures. No evidence of solid-state transitions or polymorphic conversions has been reported within the recommended storage temperature range [13] [16].

Hygroscopicity Assessment

The hygroscopic behavior of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has not been extensively characterized in the available literature. However, based on its chemical structure and the presence of hydrogen bond acceptor and donor sites, moderate hygroscopic behavior is anticipated.

The compound's storage requirements specify maintenance under inert gas conditions at 2-8°C, suggesting sensitivity to moisture and atmospheric conditions [17] [3]. The morpholine ring and amino group can form hydrogen bonds with water molecules, potentially leading to hydrate formation under high humidity conditions.

XLogP3

1.1

Dates

Last modified: 08-15-2023

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